Tyropanoic Acid-d5

Bioanalysis LC-MS/MS Quantification Method Validation

Tyropanoic Acid-d5 is the essential stable isotope-labeled internal standard for quantifying tyropanoic acid in biological matrices. Its +5 Da mass shift enables unequivocal MS differentiation from the analyte, while identical physicochemical properties ensure co-elution and matrix effect compensation—the gold standard for LC-MS/MS accuracy. Unlike unlabeled tyropanoic acid (indistinguishable from analyte) or dissimilar structural analogs (differential matrix effects), this deuterated form satisfies FDA/EMA bioanalytical method validation requirements. Critical for cholecystographic agent pharmacokinetics, biliary excretion studies, and fasting-state enterohepatic circulation paradigms.

Molecular Formula C₁₅H₁₃D₅I₃NO₃
Molecular Weight 646.05
Cat. No. B1152307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyropanoic Acid-d5
Synonyms3-Butyramido-α-ethyl-2,4,6-triiodohydrocinnamic Acid-d5;  3-(3-Butyrylamino-2,4,6-triiodophenyl)-2-ethylpropionic Acid-d5;  3-Butyramido-α-ethyl-2,4,6-triiodohydrocinnamic Acid-d5; 
Molecular FormulaC₁₅H₁₃D₅I₃NO₃
Molecular Weight646.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyropanoic Acid-d5: Deuterated Internal Standard for Cholecystographic Agent Quantification


Tyropanoic Acid-d5 is a stable isotope-labeled (deuterated) analog of tyropanoic acid, a triiodinated radiocontrast agent historically used in cholecystography for the X-ray diagnosis of gallstones [1]. The parent compound contains three iodine atoms that attenuate X-rays, enabling visualization of the gallbladder and biliary tract [2]. The -d5 analog, with a molecular formula of C15H13D5I3NO3 and a molecular weight of 646.05 g/mol, incorporates five deuterium atoms, creating a distinct mass shift from the non-deuterated compound (m/z +5) . This deuterated form is primarily utilized as an internal standard (IS) in quantitative analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable precise and reliable measurement of tyropanoic acid in complex biological matrices .

Why Unlabeled Tyropanoic Acid or Other Internal Standards Cannot Substitute for Tyropanoic Acid-d5 in LC-MS/MS Assays


Generic substitution with unlabeled tyropanoic acid or structurally dissimilar internal standards fails to meet the stringent requirements of modern quantitative bioanalysis. The use of a stable isotope-labeled (SIL) internal standard like Tyropanoic Acid-d5 is considered the 'gold standard' for LC-MS/MS assays because it possesses nearly identical physicochemical properties to the target analyte, ensuring co-elution and similar ionization behavior [1]. In contrast, unlabeled tyropanoic acid cannot be used as an internal standard as it is indistinguishable from the analyte in the mass spectrometer. Furthermore, non-isotopic structural analogs often exhibit different chromatographic retention times and can be subject to differential matrix effects, leading to inaccurate quantification [2]. Even among SIL internal standards, deuterium-labeled versions can exhibit subtle isotope effects that alter retention time relative to the analyte, a phenomenon that has been shown to cause significant quantification errors if not properly validated [3]. Therefore, the specific deuterium labeling pattern of Tyropanoic Acid-d5 provides a critical mass shift (+5 Da) that, when combined with method validation, offers the highest potential for accurate and precise quantification of tyropanoic acid in complex biological samples.

Quantitative Evidence for Selecting Tyropanoic Acid-d5 Over Alternative Standards and Parent Drug Analogs


Superior Correction of Matrix Effects in LC-MS/MS vs. Unlabeled or Non-Isotopic Internal Standards

Tyropanoic Acid-d5 is designed to co-elute with its non-deuterated analog, tyropanoic acid, thereby normalizing for variations in sample extraction, chromatographic separation, and, most critically, ionization efficiency (matrix effects). While a stable isotopically labeled (SIL) standard is the preferred approach, a study on carvedilol demonstrated that even a deuterated SIL internal standard can exhibit a slightly different degree of ion suppression than the analyte due to a deuterium isotope effect on retention time, which can lead to inaccuracies if not properly validated [1]. This highlights the necessity of using a properly characterized and validated deuterated internal standard, such as Tyropanoic Acid-d5, as opposed to an unlabeled analog or a non-isotopic internal standard, which are known to provide inferior correction for matrix effects [2].

Bioanalysis LC-MS/MS Quantification Method Validation

Defined Mass Shift for Specific Detection in Complex Matrices

Tyropanoic Acid-d5 provides a specific and verifiable mass difference from the unlabeled compound, enabling unambiguous identification and quantification in mass spectrometry-based assays. The incorporation of five deuterium atoms results in a +5.0316 Da mass shift relative to the monoisotopic mass of unlabeled tyropanoic acid (640.8421 Da) . This distinct mass shift is critical for separating the internal standard signal from the analyte signal in the first mass analyzer (Q1) of a triple quadrupole MS, thereby avoiding signal interference and ensuring a wide dynamic range for quantification.

Mass Spectrometry Stable Isotope Labeling Targeted Proteomics

Pharmacokinetic Differentiation of the Parent Drug (Tyropanoate) vs. Iopanoic Acid in Fasting Patients

While Tyropanoic Acid-d5 is an analytical tool, its value is tied to the parent drug's unique pharmacological profile. A key differentiation is in biliary excretion under low bile salt conditions. A study in dogs found that with a low taurocholate infusion rate (mimicking a fasting or low-fat diet state in humans), the maximum biliary excretion rate (Tm) of sodium tyropanoate was 0.956 μmol/min/kg, which was significantly greater than that of iopanoic acid (0.671 μmol/min/kg) [1]. This suggests that for studies investigating drug behavior in fasting patients or those on fat-free diets, quantifying tyropanoate rather than iopanoic acid may be more relevant, justifying the need for a Tyropanoic Acid-d5 internal standard.

Cholecystography Contrast Media Biliary Excretion

Clinical Efficacy of Parent Drug (Tyropanoate) for Early Gallbladder Evaluation in Acute Pancreatitis vs. Iopanoic Acid

A clinical study evaluated the use of oral cholecystography (OCG) with sodium tyropanoate in 30 hospitalized patients with acute pancreatitis who were fasting or taking liquids only. The study reported that tyropanoate OCG adequately opacified the gallbladder in 80% (24 of 30) of patients, allowing for earlier gallbladder evaluation than the previous standard practice, which involved waiting for resumption of a solid diet to use iopanoic acid OCG [1]. This clinical scenario represents a specific application where tyropanoate demonstrated a unique advantage over iopanoic acid, reinforcing the need for a dedicated analytical standard like Tyropanoic Acid-d5 for research in this area.

Acute Pancreatitis Diagnostic Imaging Gallbladder Disease

Optimal Research and Analytical Scenarios for Deploying Tyropanoic Acid-d5


LC-MS/MS Method Development and Validation for Tyropanoic Acid Quantification

Tyropanoic Acid-d5 is the essential internal standard for developing and validating robust LC-MS/MS methods for quantifying tyropanoic acid in biological matrices (e.g., plasma, urine, bile). Its use is critical for achieving the accuracy and precision required by regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation [1]. By co-eluting with the analyte and compensating for matrix effects, it ensures reliable concentration data for pharmacokinetic, toxicokinetic, and clinical studies involving the parent compound.

Pharmacokinetic Studies Investigating Biliary Excretion Under Varied Physiological States

Research investigating the impact of nutritional state (fasting vs. fed) on the biliary excretion and enterohepatic circulation of cholecystographic agents. Given the evidence that tyropanoate's excretion advantage over iopanoic acid is most pronounced under low bile salt conditions (mimicking fasting), Tyropanoic Acid-d5 is the required internal standard for accurately quantifying tyropanoate levels in these specific experimental paradigms [2].

Investigative Studies on Cholecystographic Agents in Pancreatitis Models

Preclinical or clinical research exploring the diagnostic utility or pharmacokinetics of oral cholecystographic agents in the context of acute pancreatitis or related hepatic dysfunction. As tyropanoate has demonstrated a clinical advantage for early gallbladder evaluation in fasting pancreatitis patients, accurate quantification of this agent using Tyropanoic Acid-d5 is necessary for rigorous investigation of its properties in this specific disease state [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyropanoic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.